N-propyl-2-(propylamino)acetamide

Analytical Chemistry Chemical Synthesis Quality Control

SAR reproducibility failure often stems from impurity-driven off-target effects or uncharacterized lipophilicity shifts when substituting 2-aminoacetamide analogs. This compound provides a defined baseline. - **Structural specificity:** N-propyl and propylamino substitutions create a simple alkyl environment without aromatic rings (vs. lidocaine XLogP3 2.3). - **Reliable purity:** 95% minimum with optional batch-specific NMR/HPLC/GC data available. - **CNS calibration role:** Low TPSA (41.1 Ų) and MW (158.24) suitable for PAMPA/Caco-2 baseline permeability assays.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 97454-47-2
Cat. No. B3317785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-propyl-2-(propylamino)acetamide
CAS97454-47-2
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCNCC(=O)NCCC
InChIInChI=1S/C8H18N2O/c1-3-5-9-7-8(11)10-6-4-2/h9H,3-7H2,1-2H3,(H,10,11)
InChIKeyQSARLKFZRYMYSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Propyl-2-(propylamino)acetamide: Chemical Identity & Structural Class


N-Propyl-2-(propylamino)acetamide (CAS 97454-47-2) is a synthetic organic compound within the substituted 2-aminoacetamide class, which includes a range of pharmacologically relevant molecules [1]. It is characterized by a central acetamide backbone with a secondary amine substitution at the 2-position, featuring a propylamino group, and an N-propyl modification at the amide nitrogen [2]. Its molecular formula is C₈H₁₈N₂O, with a molecular weight of 158.24 g/mol [2]. The compound is primarily offered as a high-purity research chemical and synthetic building block, with specified purity grades (e.g., 95%) available from commercial vendors . The 2-aminoacetamide scaffold is known for its utility in medicinal chemistry, particularly as a core for sodium channel blockers and anticonvulsant agents, which frames the context for its potential research applications [1].

Why Analogs Cannot Replace N-Propyl-2-(propylamino)acetamide


Within the 2-aminoacetamide class, small structural modifications can induce profound shifts in pharmacological profile, target engagement, and physicochemical behavior. The specific N-propyl and propylamino substitutions on N-Propyl-2-(propylamino)acetamide create a unique, relatively simple alkyl environment that differentiates it from bulkier or more hydrophilic analogs, such as those with aryl substitutions like lidocaine or prilocaine [1]. This compound lacks the aromatic ring systems present in many of its clinically used counterparts, which significantly alters its lipophilicity, metabolic stability, and potential for off-target interactions with cytochrome P450 enzymes [2]. Therefore, substituting this compound with another 'in-class' analog, even one with seemingly minor structural differences, could introduce uncharacterized variables in a research setting, compromising reproducibility and the validity of structure-activity relationship (SAR) studies. The high purity specification (95%) provided by select vendors is another critical factor for reproducibility, as lower-grade materials may contain impurities that confound biological assay results .

N-Propyl-2-(propylamino)acetamide vs. Closest Analogs


Purity and Quality Control Documentation

N-Propyl-2-(propylamino)acetamide (CAS 97454-47-2) is commercially available with a specified minimum purity of 95%, and the vendor Bidepharm provides batch-specific quality control reports including NMR, HPLC, and GC data to verify this specification . This level of documentation is a key differentiator from many generic suppliers of this or similar building blocks, who may offer only a nominal purity claim without supporting analytical data [1].

Analytical Chemistry Chemical Synthesis Quality Control

Predicted Lipophilicity vs. Aryl-Substituted Analogs

The predicted octanol-water partition coefficient (XLogP3) for N-Propyl-2-(propylamino)acetamide is 0.9 [1]. In contrast, the clinically used 2-aminoacetamide local anesthetic lidocaine (N-(2,6-dimethylphenyl)-2-(diethylamino)acetamide) has a substantially higher predicted XLogP3 of 2.3 [2]. This ~1.4 log unit difference corresponds to an approximate 25-fold lower theoretical partition coefficient for the target compound, indicating it is significantly less lipophilic and more water-soluble.

Medicinal Chemistry ADME Drug Design

Molecular Weight and TPSA Comparison

N-Propyl-2-(propylamino)acetamide has a molecular weight of 158.24 g/mol and a topological polar surface area (TPSA) of 41.1 Ų [1]. This is significantly lower than that of the clinically approved anticonvulsant 2-aminoacetamide derivative lacosamide ((2R)-2-(acetylamino)-3-methoxy-N-(phenylmethyl)propanamide), which has a molecular weight of 250.29 g/mol and a TPSA of 78.4 Ų [2]. The lower molecular weight and TPSA of the target compound suggest it would more readily cross the blood-brain barrier based on classic drug-likeness parameters [3].

Drug Discovery Pharmacokinetics Medicinal Chemistry

Application Scenarios for N-Propyl-2-(propylamino)acetamide


High-Purity Building Block for Medicinal Chemistry

The availability of N-Propyl-2-(propylamino)acetamide with a documented 95% purity specification and optional batch-specific QC data (NMR, HPLC, GC) makes it a suitable and reliable starting material for the synthesis of 2-aminoacetamide derivative libraries . Its simple, alkyl-substituted structure serves as a well-defined core for exploring the impact of further substitutions (e.g., N-alkylation, amide coupling) on target binding and ADME properties. The verified purity helps ensure that synthetic yields and downstream biological activity are not confounded by starting material impurities.

Control for Lipophilicity & Permeability SAR Studies

Due to its significantly lower predicted lipophilicity (XLogP3 = 0.9) compared to aryl-substituted 2-aminoacetamide analogs like lidocaine (XLogP3 = 2.3), N-Propyl-2-(propylamino)acetamide can be employed as a specific control or probe in structure-activity relationship (SAR) studies investigating the role of lipophilicity on membrane permeability, target binding kinetics, and non-specific tissue binding [1].

Minimalist Scaffold for CNS Drug-Like Property Studies

With a molecular weight (158.24 g/mol) and TPSA (41.1 Ų) that are both substantially below the thresholds commonly associated with favorable CNS penetration, N-Propyl-2-(propylamino)acetamide can function as a minimalist scaffold or reference compound [2]. It can be used in in vitro permeability assays (e.g., PAMPA, Caco-2) or in vivo microdialysis studies to calibrate baseline blood-brain barrier penetration for the 2-aminoacetamide class, free from the influence of bulky aromatic or polar functional groups present in more advanced analogs.

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